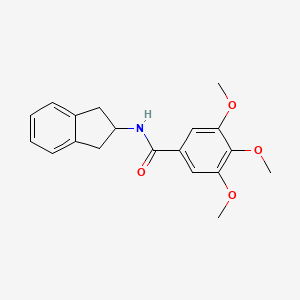

N-(2,3-dihydro-1H-inden-2-yl)-3,4,5-trimethoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-3,4,5-trimethoxybenzamide and related compounds often involves cyclization reactions, acylation, and the use of specific reagents to introduce the trimethoxybenzamide moiety. Jin et al. (2006) described the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, indicating a method that could potentially be adapted for synthesizing the target compound (Jin et al., 2006).

Aplicaciones Científicas De Investigación

Chemical Properties and Interactions

Benzamide derivatives exhibit unique chemical interactions and properties, such as C–H···π interactions, which play a crucial role in their structural stability and reactivity. For instance, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was noted for C–H···π interactions involving methoxy groups, linking chains into a three-dimensional network, which might suggest similar potential interactions for N-(2,3-dihydro-1H-inden-2-yl)-3,4,5-trimethoxybenzamide (Saeed & Simpson, 2012).

Synthesis and Material Applications

Benzamide derivatives are pivotal in synthesizing novel polymers and materials. For example, novel aromatic polyimides were synthesized using diamines and dianhydrides, showing significant thermal stability and solubility in organic solvents, indicating potential applications of similar benzamide compounds in material science and engineering (Butt et al., 2005).

Biological Activities and Potential Therapeutics

Certain benzamide derivatives have shown promising biological activities. Synthesis and bioactivity studies on benzamide compounds revealed potential as carbonic anhydrase inhibitors and interesting cytotoxic activities, suggesting the scope for therapeutic applications in cancer treatment or enzyme inhibition (Gul et al., 2016).

Molecular Simulation and Drug Design

Molecular docking and simulation studies on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have identified potential memory enhancers with acetylcholinesterase-inhibiting activity, indicating that similar compounds, including N-(2,3-dihydro-1H-inden-2-yl)-3,4,5-trimethoxybenzamide, could be explored for neurological applications (Piplani et al., 2018).

Antiviral and Antibacterial Potential

Research on benzotriazole derivatives, closely related to benzamide structures, highlighted significant antiviral activities against bovine viral diarrhea virus, providing a foundation for exploring the antiviral potential of benzamide compounds (Ibba et al., 2018).

Antioxidant Activities

Amino-substituted benzamide derivatives have shown promising antioxidant capacities, outperforming reference molecules in DPPH and FRAP assays. This suggests potential applications of benzamide compounds in designing potent antioxidants for pharmaceutical or nutritional use (Perin et al., 2018).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-10-14(11-17(23-2)18(16)24-3)19(21)20-15-8-12-6-4-5-7-13(12)9-15/h4-7,10-11,15H,8-9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTKHHMQNHUDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)

![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)

![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)

![(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)